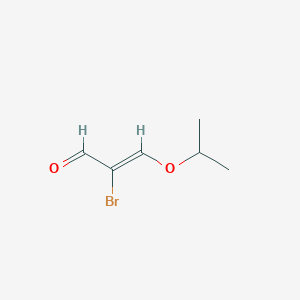

2-Bromo-3-isopropoxypropenal

Vue d'ensemble

Description

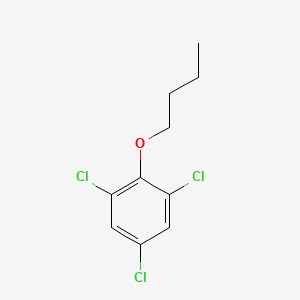

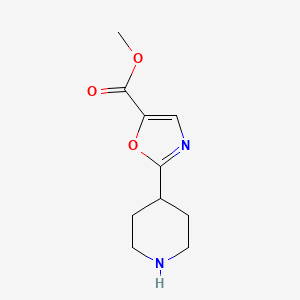

2-Bromo-3-isopropoxypropenal is a chemical compound with the CAS Number: 155272-73-4 . It has a molecular weight of 193.04 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a propenal group (a three-carbon chain with a double bond at the end), an isopropoxy group (an isopropyl group attached to an oxygen atom), and a bromine atom . The exact arrangement of these groups in the molecule would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a freezer . The compound is shipped with an ice pack .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis : 2-Amino-1,1,3-tricyano-3-bromopropene, derived from bromination of malononitrile dimer, is used in creating a variety of heterocyclic compounds like pyridazine, oxazine, pyrrole, and pyrroloquinazoline derivatives. These compounds have potential applications in pharmaceuticals and materials science (El‐Din, 2003).

Domino Transformations in Organic Chemistry : 2-Bromo-3-arylpropenyl trifluoromethyl ketones undergo aza-Michael/hydroxyalkylation reactions triggered by secondary amines, leading to the formation of indenols. These transformations have implications in synthetic organic chemistry and drug development (Rulev et al., 2007).

Protecting Group in Organic Synthesis : 3-Bromo-2-(tetrahydropyran-2-yloxy)propene acts as a masked acetonyl bromide, a protecting group in organic synthesis. This compound is useful in the preparation of various organic molecules (Horning et al., 1970).

Solvolysis and Solvent Participation : The solvolysis of tertiary bromoalkanes, including 2-bromo-2-methylpropane and related compounds, demonstrates the significant role of nucleophilic solvent participation. This research aids in understanding reaction mechanisms in organic chemistry (Liu et al., 2009).

Antiparasitic Activity : Certain derivatives like 1-(4-bromo-2-thienyl)-2-nitropropene exhibit in vitro activity against Trypanosoma cruzi, a parasite responsible for Chagas disease. This finding is significant in the field of medicinal chemistry and tropical medicine (Herrera et al., 2009).

Pharmacological Characterization : Δ2-isoxazoline derivatives, including those structurally related to bromo compounds, have been evaluated for their binding affinity to β-adrenergic receptors. This research is crucial in developing new therapeutic agents (Conti et al., 1998).

Safety and Hazards

The safety information for 2-Bromo-3-isopropoxypropenal indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .

Propriétés

IUPAC Name |

(Z)-2-bromo-3-propan-2-yloxyprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDIXJKWUCLMJK-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC=C(C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O/C=C(/C=O)\Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)

![4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3243235.png)